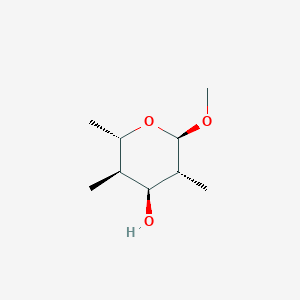

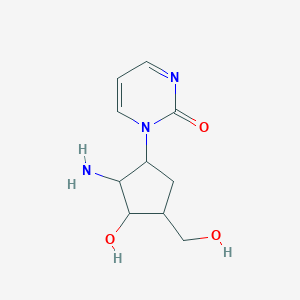

![molecular formula C11H14FeKN2O8 B053386 Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- CAS No. 124268-99-1](/img/structure/B53386.png)

Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

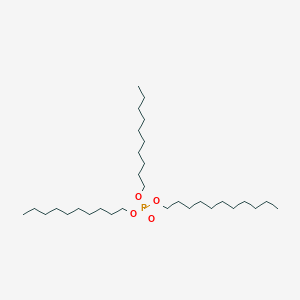

Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-, commonly known as potassium ferrate, is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound has a unique structure that makes it an ideal candidate for a wide range of applications.

科学的研究の応用

Potassium ferrate has been used in various scientific research applications, including water treatment, wastewater treatment, and soil remediation. It has also been used in the synthesis of new materials, such as nanoparticles and zeolites. Potassium ferrate has shown promising results in the removal of organic pollutants, heavy metals, and pathogens from water and wastewater. It has also been used to enhance the biodegradation of organic pollutants in soil.

作用機序

Potassium ferrate is a powerful oxidizing agent that can oxidize a wide range of organic and inorganic compounds. It reacts with compounds containing double bonds, sulfur, nitrogen, and other functional groups, leading to the formation of oxidation products. The mechanism of action of potassium ferrate involves the transfer of electrons from the ferrate ion to the target compound, leading to the formation of oxidation products.

生化学的および生理学的効果

Potassium ferrate has been shown to have both positive and negative effects on the biochemical and physiological processes in living organisms. It has been reported to induce oxidative stress and damage to DNA, proteins, and lipids. However, it has also been shown to have potential therapeutic effects, such as antitumor and antimicrobial activities. Further research is needed to fully understand the biochemical and physiological effects of potassium ferrate.

実験室実験の利点と制限

Potassium ferrate has several advantages for lab experiments, including its high oxidizing power, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective oxidizing agent. However, potassium ferrate has some limitations, such as its instability in aqueous solutions and its sensitivity to light. It also has a short shelf life, which can limit its use in some experiments.

将来の方向性

There are several future directions for the use of potassium ferrate in scientific research. One direction is the development of new methods for the synthesis and stabilization of potassium ferrate. Another direction is the exploration of its potential applications in the synthesis of new materials and in the treatment of emerging pollutants, such as microplastics. Further research is also needed to fully understand the biochemical and physiological effects of potassium ferrate and to develop safe and effective applications for its use.

Conclusion:

In conclusion, potassium ferrate is a powerful oxidizing agent that has shown promising results in various scientific research applications. Its unique structure and properties make it an ideal candidate for a wide range of applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

合成法

Potassium ferrate can be synthesized by different methods, including electrochemical and chemical methods. The electrochemical method involves the use of an electrolytic cell, where an anode made of iron is oxidized to form ferrate ions. The chemical method involves the reaction of potassium hydroxide with iron(III) oxide at high temperatures. The resulting potassium ferrate can be purified through recrystallization.

特性

CAS番号 |

124268-99-1 |

|---|---|

製品名 |

Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- |

分子式 |

C11H14FeKN2O8 |

分子量 |

397.18 g/mol |

IUPAC名 |

potassium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C11H18N2O8.Fe.K/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+3;+1/p-4 |

InChIキー |

FJTSPTZWGDXFQX-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |

その他のCAS番号 |

124268-99-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)